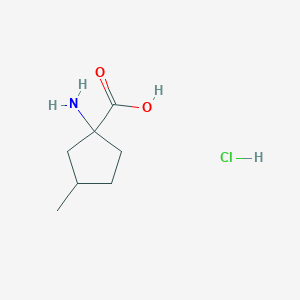
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2172601-49-7 . It has a molecular weight of 179.65 and its IUPAC name is 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
RNA Methylation Inhibition
1-Amino-3-methylcyclopentane-1-carboxylic acid, known as cycloleucine, is a potent inhibitor of RNA methylation in virus-infected chicken embryo fibroblasts. It specifically inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA, impacting the transport and utilization of newly synthesized ribosomal RNA, as well as the accumulation of mature 18 S and 28 S rRNA (Dimock & Stoltzfus, 1979).
Inhibition of Enzymatic Synthesis
This compound serves as a competitive inhibitor of the synthesis of S-adenosyl-L-methionine by various preparations of ATP:L-methionine S-adenosyltransferase. Its inhibitory action is influenced by factors like ring size, presence of certain substituents, and the overall conformation of the molecule (Coulter et al., 1974).
Conformational Studies in Peptides
Studies on homopeptides of 1-aminocyclopentane-1-carboxylic acid reveal their structural versatility and conformational preferences, offering insights into peptide structure and function (Crisma et al., 1988).
Biological Activity in Arylcyclopentane Derivatives
Synthesis of arylcyclopentane-1-carboxylic acids and their aminoester derivatives, including those derived from 1-aminocyclopentane-1-carboxylic acid, has been explored for their sympatholytic and adrenolytic activities, highlighting potential pharmaceutical applications (Aghekyan et al., 2019).
Backbone Conformational Preferences
Quantum mechanical calculations have been used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid. This study provides insights into the backbone flexibility and pseudorotational states of this amino acid in different environments (Alemán et al., 2006).
Antitumor and Antibacterial Activities
Research has been conducted on derivatives of cyclopentanone carboxylic acid, like 5-methylenecyclopentanone-3-carboxylic acid, which have shown significant antitumor and antibacterial activities, suggesting potential therapeutic applications (Umezawa & Kinoshita, 1957).
Safety And Hazards
Zukünftige Richtungen
Future research could focus on the potential uses of this compound in various fields such as pharmaceuticals and agriculture. For instance, similar compounds like 1-Aminocyclopropane-1-carboxylic acid have been shown to play a role in plant growth and stress tolerance , suggesting potential applications in crop improvement strategies.
Eigenschaften
IUPAC Name |
1-amino-3-methylcyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKRBMOHVMJGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

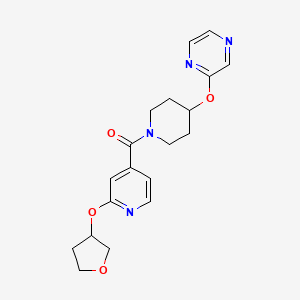
![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)
![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)
![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)
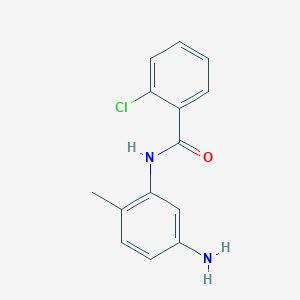
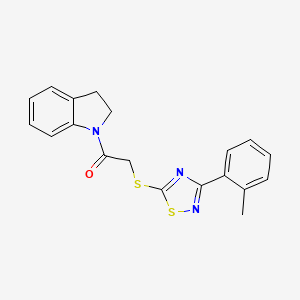
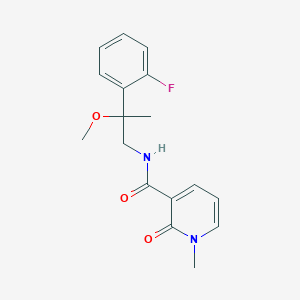
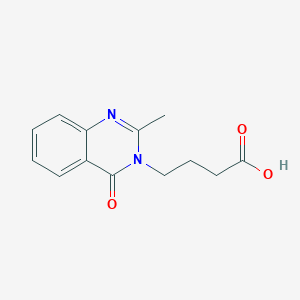
![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)
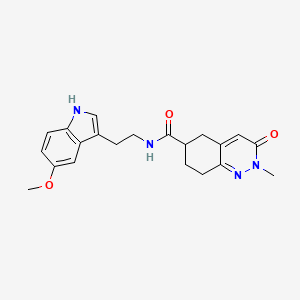
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
![Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748609.png)